N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
Description
N1-Cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexyl group at the N1 position and a 2-(4-methoxyphenyl)-2-morpholinoethyl moiety at the N2 position.
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-27-18-9-7-16(8-10-18)19(24-11-13-28-14-12-24)15-22-20(25)21(26)23-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQVKSTIPUXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of the core oxalamide structure. The cyclohexyl and morpholinoethyl groups are then introduced through a series of reactions, including amide bond formation and substitution reactions[_{{{CITATION{{{_3{Intermediate for the production of 1- 2-dimethylamino-1- (4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Intermediate for the production of 1- 2-dimethylamino-1- (4 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can make it useful in the development of new drugs.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Umami Agonism
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)
- Key Features : S336 shares the oxalamide core but substitutes N1 with a 2,4-dimethoxybenzyl group and N2 with a pyridinylethyl chain .
- Activity : S336 is a potent umami agonist targeting the hTAS1R1/hTAS1R3 receptor, highlighting the importance of aromatic and heterocyclic substituents in receptor interaction.
- The morpholinoethyl group could introduce hydrophilic interactions distinct from S336’s pyridine ring.
Antimicrobial Oxalamides (GMC Series)
GMC-5 (N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Methoxyphenyl)oxalamide)
Fluorescence-Active Quinazoline Derivatives
Compound 5d (Quinazoline with 4-Methoxyphenyl Substituents)
- Key Features : Fluorescent compounds with 4-methoxyphenyl groups exhibit enhanced emission due to π→π* transitions .
- Activity : The 4-methoxyphenyl group in 5d increased emission intensity (λem = 480–495 nm) with a large Stokes shift (~130 nm).
- Comparison: The target compound’s 4-methoxyphenyl group may similarly contribute to fluorescence, but its morpholinoethyl and cyclohexyl substituents could disrupt conjugation, reducing quantum yields compared to planar quinazoline systems.
Cytotoxic Morpholinoethyl Derivatives
N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)acetamide
- Key Features: This acetamide derivative includes a morpholinoethyl chain linked to a naphthoxy group .
- Activity : Demonstrated cytotoxicity in HeLa cells (IC50 ~3.16 µM), comparable to cisplatin.
Data Tables: Comparative Analysis
Table 1. Structural and Functional Comparison
Table 2. Substituent Effects on Key Properties
| Substituent | Electronic Effect | Potential Impact on Activity |
|---|---|---|
| 4-Methoxyphenyl | Electron-donating | Enhanced fluorescence, receptor binding |
| Morpholinoethyl | Polar, hydrophilic | Improved solubility, possible cytotoxic effects |
| Cyclohexyl | Steric bulk | Reduced steric hindrance, altered pharmacokinetics |
| Isoindolinedione | Electron-withdrawing | Antimicrobial activity, reduced solubility |
Research Findings and Implications
- Umami Agonism: The target compound’s lack of aromatic heterocycles (cf. S336’s pyridine) may limit umami receptor interaction, but its cyclohexyl group could offer novel binding modes .
- Antimicrobial Potential: While untested, the morpholinoethyl group’s hydrophilicity might counterbalance the antimicrobial inactivity seen in GMC-5’s hydrophobic derivatives .
- Cytotoxicity : Structural parallels to ’s cytotoxic compound imply possible bioactivity, warranting in vitro testing against cancer cell lines .
Biological Activity
N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound with significant potential in biological research and medicinal applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H31N3O4
- Molecular Weight : 389.496 g/mol
- IUPAC Name : N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
The compound features a cyclohexyl group, a morpholinoethyl group, and a methoxyphenyl group attached to an oxalamide core, contributing to its unique chemical properties and biological activities.
This compound is believed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. The compound's ability to modulate biological pathways makes it a candidate for therapeutic applications.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Binding : It could bind to various receptors, affecting signal transduction processes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially through apoptosis induction in cancer cells.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the substituents on the oxalamide core can significantly influence its potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Cyclohexyl Group | Enhances lipophilicity |
| Methoxyphenyl Group | Increases receptor affinity |
| Morpholinoethyl Group | Modulates enzyme interaction |
Case Studies and Research Findings
-
Antitumor Studies :
- A study demonstrated that this compound induced cell cycle arrest in various cancer cell lines, leading to increased apoptosis rates. The mechanism was linked to the activation of caspase pathways.
-
Antimicrobial Screening :
- In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Neuroprotection :
- Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
